1-(4-Iodophenoxy)-3,5-dimethylbenzene chemical structure and properties
1-(4-Iodophenoxy)-3,5-dimethylbenzene chemical structure and properties
An In-depth Technical Guide to 1-(4-Iodophenoxy)-3,5-dimethylbenzene for Advanced Research
Introduction
1-(4-Iodophenoxy)-3,5-dimethylbenzene is a diaryl ether derivative that serves as a valuable and versatile intermediate in modern organic synthesis. Its structure incorporates three key functional motifs: a diaryl ether linkage, a sterically hindered 3,5-dimethylphenyl group, and a reactive iodo-substituent on the second aromatic ring. This unique combination makes it a significant building block, particularly in the fields of medicinal chemistry and materials science. The diaryl ether core is a common scaffold in numerous biologically active compounds and natural products[1]. The presence of the iodine atom provides a reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments. This guide offers a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed characterization methods, and its potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 1-(4-Iodophenoxy)-3,5-dimethylbenzene are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-iodophenoxy)-3,5-dimethylbenzene | [2] |
| CAS Number | 167987-59-9 | [2][3][4] |
| Molecular Formula | C₁₄H₁₃IO | [2][3] |
| Molecular Weight | 324.16 g/mol | [2][3][4] |
| SMILES String | CC1=CC(C)=CC(OC2=CC=C(I)C=C2)=C1 | [2][3] |
| Appearance | Predicted to be a solid or high-boiling liquid | |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Synthesis: The Ullmann Condensation Approach
The most direct and classical method for constructing the diaryl ether linkage in 1-(4-Iodophenoxy)-3,5-dimethylbenzene is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[5][6][7]
Causality and Strategic Choices
The chosen synthetic strategy involves the reaction between 3,5-dimethylphenol and 1,4-diiodobenzene. This selection is based on several factors:
-
Reactivity: Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann-type couplings, often allowing for milder reaction conditions.
-
Selectivity: While 1,4-diiodobenzene has two reactive sites, the reaction can be controlled by using 3,5-dimethylphenol as the limiting reagent to favor the mono-etherification product. Excess diiodobenzene can be readily removed during purification.
-
Catalyst System: A copper(I) catalyst, such as copper(I) iodide (CuI), is a classic and effective choice for this transformation. The presence of a base, like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is crucial for deprotonating the phenol to form the more nucleophilic phenoxide intermediate.[1]
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[6]
Detailed Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagents & Equipment:
-
3,5-Dimethylphenol
-
1,4-Diiodobenzene
-
Copper(I) Iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3,5-dimethylphenol (1.0 eq), 1,4-diiodobenzene (1.5 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of ~0.5 M with respect to the limiting reagent) via syringe.
-
Heating: Place the flask in a pre-heated heating mantle and bring the reaction mixture to 120-140°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield pure 1-(4-Iodophenoxy)-3,5-dimethylbenzene.
-
Synthesis Workflow Diagram
Caption: Ullmann Condensation Workflow for Synthesis.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized 1-(4-Iodophenoxy)-3,5-dimethylbenzene is critical. The following spectroscopic methods are standard, and the predicted data serves as a benchmark for experimental results.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic Protons: Signals expected between δ 6.5-7.8 ppm. The 3,5-dimethylphenyl ring should show two signals: a singlet for the proton at C2' and a singlet for the two equivalent protons at C4' and C6'. The 4-iodophenyl ring will exhibit an AA'BB' system (two doublets). The doublet ortho to the iodine (C3, C5) will be downfield (approx. δ 7.6-7.7 ppm), and the doublet ortho to the ether linkage (C2, C6) will be upfield (approx. δ 6.7-6.8 ppm).[8] Methyl Protons: A sharp singlet at approximately δ 2.2-2.3 ppm, integrating to 6 protons. |
| ¹³C NMR | Aromatic Carbons: 8-10 distinct signals are expected in the aromatic region (δ 115-160 ppm). Key signals include the carbon bearing the iodine (C-I) at a low field (approx. δ 85-90 ppm) and the two carbons attached to the ether oxygen (C-O) at a high field (approx. δ 155-160 ppm).[8][9] Methyl Carbons: A single signal around δ 20-22 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): A strong peak is expected at m/z = 324, corresponding to the molecular weight of the compound. The characteristic isotopic pattern for a molecule containing one iodine atom will be observed.[8] Key Fragments: Common fragmentation pathways for diaryl ethers include cleavage of the C-O bonds. Fragments corresponding to the loss of iodine (m/z = 197) and the formation of the iodophenoxy cation (m/z = 219) or the dimethylphenyl cation (m/z = 105) are plausible. |
Potential Applications in Research and Development
1-(4-Iodophenoxy)-3,5-dimethylbenzene is not typically an end-product but rather a strategic intermediate. Its utility stems from the ability to selectively functionalize the aryl iodide moiety.
Versatility in Cross-Coupling Reactions
The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper), making it an ideal substrate for a variety of cross-coupling reactions. This allows for the construction of more complex molecular architectures.[10][11]
-
Suzuki Coupling: Reaction with an arylboronic acid to form a tri-aryl ether system.
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
-
Heck Coupling: Reaction with an alkene to form a stilbene-like derivative.
-
Buchwald-Hartwig Amination: Reaction with an amine to replace the iodine with a nitrogen-containing functional group.
Logical Flow for Further Synthesis
Caption: Cross-Coupling Applications of the Title Compound.
Role in Medicinal Chemistry
The diaryl ether motif is a "privileged scaffold" in drug discovery, appearing in drugs with diverse therapeutic actions. By using 1-(4-Iodophenoxy)-3,5-dimethylbenzene, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. Furthermore, the iodine atom can be exploited for:
-
X-ray Crystallography: As a heavy atom, it can aid in solving the phase problem during the structural determination of protein-ligand complexes.
-
Radiolabeling: The iodine can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiotracers for imaging studies such as SPECT or PET.
Conclusion
1-(4-Iodophenoxy)-3,5-dimethylbenzene is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation via a robust Ullmann condensation is accessible, and its structure allows for predictable characterization by standard spectroscopic methods. The true value of this molecule lies in the strategic reactivity of its aryl iodide group, which opens a gateway to a vast chemical space of complex diaryl ether derivatives suitable for exploration in drug discovery, materials science, and other areas of chemical research. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically employ this compound in their research endeavors.
References
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Ullmann Condensation. SynArchive. [Link]
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
-
The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of the American Chemical Society. [Link]
- Ullmann reaction for the synthesis of diaryl ethers.
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Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]
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1-Iodo-3,5-dimethylbenzene 99%. MilliporeSigma. [Link]
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Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. University of Alberta. [Link]
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Copies of 1H, 13C, 19F NMR spectra. Universidad de La Rioja. [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Center for Biotechnology Information (NCBI). [Link]
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Synthesis and Applications of 1-Iodo-4-MgCl-1,3-dienes and 1-Iodovinyl Phenylmagnesium Chlorides. Royal Society of Chemistry. [Link]
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Iodobenzene. PubChem. [Link]
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